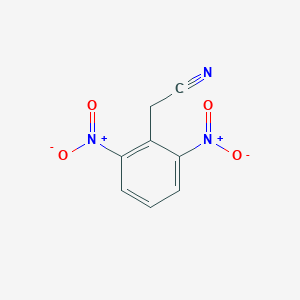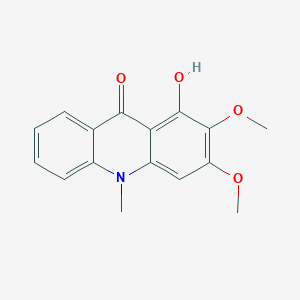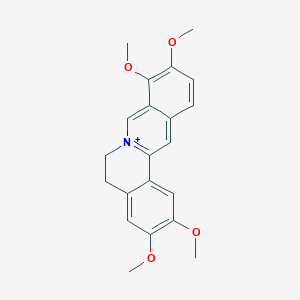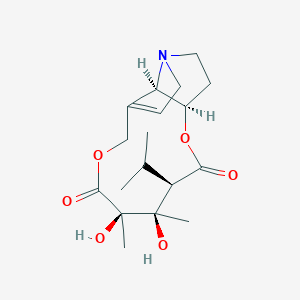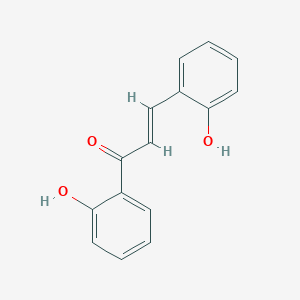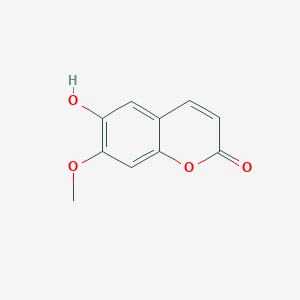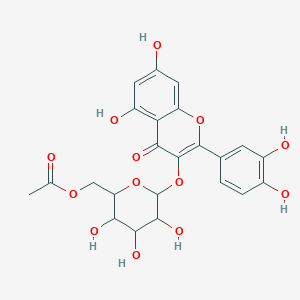
Quercetin 3-O-(6''-acetyl-glucoside)
Vue d'ensemble
Description
Quercetin 3-O-(6’'-acetyl-glucoside) is a member of flavonoids and a glycoside . It was identified in the green-leafed lettuce Lactuca sativum . It has been found to have high bioavailability and low toxicity .
Synthesis Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) can be synthesized from a naturally abundant precursor, quercetin 3-O-glucoside, using metabolically engineered Escherichia coli . Another method involves the enzymatic bioconversion of rutin to quercetin-3-O-glucoside by Penicillium decumbens naringinase .Molecular Structure Analysis
The molecular formula of Quercetin 3-O-(6’'-acetyl-glucoside) is C23H22O13 . Its molecular weight is 506.4 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) has been found to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) is a glycoside and a member of flavonoids . It is a natural product found in Petasites japonicus, Cyclamen persicum, and other organisms . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity .Applications De Recherche Scientifique
Anti-Diabetic Activity
Quercetin-3-O-glucose-6’'-acetate (Q3GA) has been identified as an excellent inhibitor of α-glucosidase and glycation, which are processes involved in the development of diabetes mellitus (DM). Molecular docking analysis suggests that Q3GA can enter the hydrophobic pocket of proteins like ovalbumin to form hydrogen bonds, affecting the glycation process. This points to its potential development as a drug or dietary supplement for DM management .
Cardiovascular Protection
Research has highlighted quercetin’s cardioprotective mechanisms and its therapeutic strategy for treating cardiac diseases and heart failure. It has been associated with antioxidation, antiplatelet aggregation, reducing myocardial fibrosis, improving ventricular remodeling and cardiac function, protecting vascular endothelium, anti-arrhythmia, anti-heart failure, preventing ischemia reperfusion injury, and regulating blood pressure .
Glycemic Control
Studies have shown that quercetin and its glycosides can increase glucose uptake in skeletal muscle cell lines via mechanisms involving AMPK, stimulating GLUT4 translocation and expression .
Lipid Metabolism
An increase in plasma levels of quercetin has been observed to decrease both total cholesterol and low-density lipoprotein cholesterol levels, indicating its beneficial role in lipid metabolism .
Mécanisme D'action
Target of Action
Quercetin-3-O-glucose-6’'-acetate primarily targets NADPH oxidase . NADPH oxidase is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .
Mode of Action
Quercetin-3-O-glucose-6’'-acetate acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of ROS, thereby exhibiting antioxidant activities . It also inhibits α-glucosidase activity, which is closely related to the treatment of type 2 diabetes mellitus .
Biochemical Pathways
Quercetin-3-O-glucose-6’'-acetate is involved in the flavonol acylglucoside biosynthesis pathway . This pathway is responsible for the formation of flavonol 3-glucosides esterified with hydroxycinnamic acids, which are effective compounds in screening out ultraviolet-B radiation .
Pharmacokinetics
Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .
Result of Action
The inhibition of NADPH oxidase by Quercetin-3-O-glucose-6’'-acetate results in a reduction in ROS production, which can help protect cells from oxidative stress . Additionally, its inhibition of α-glucosidase activity can help manage blood glucose levels, potentially benefiting individuals with type 2 diabetes .
Action Environment
The action of Quercetin-3-O-glucose-6’'-acetate can be influenced by various environmental factors. For instance, its stability, effectiveness, and bioavailability can be increased using delivery methods . Furthermore, its antioxidant capacity can be affected by the presence of reactive oxygen, nitrogen, and chlorine species .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUNMMNDNWZOA-LNNZMUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248342 | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-O-(6''-acetyl-glucoside) | |
CAS RN |
54542-51-7 | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54542-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding new quercetin glycosides like those identified in Clematis stans and Taraxacum mongolicum?
A1: Discovering new quercetin glycosides is important because:
- Structure-activity relationships: Slight modifications in the sugar moiety or its position can significantly impact the biological activity, bioavailability, and stability of the compound. [, , ]
- Natural product diversity: It expands the library of naturally occurring compounds with potential medicinal or nutritional value. [, , ]
- Plant chemotaxonomy: The presence of specific glycosides can help in the classification and identification of plant species. [, , ]
Q2: How does the study on Chenopodium album demonstrate the influence of environmental factors on flavonoid content?
A: The study on Chenopodium album showed that plants grown in intensively cultivated soils had higher antioxidant potential and flavonoid glycoside content, particularly quercetin glycosides, compared to those from undisturbed soils. [] This highlights how environmental stress can influence the production of bioactive compounds in plants.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





